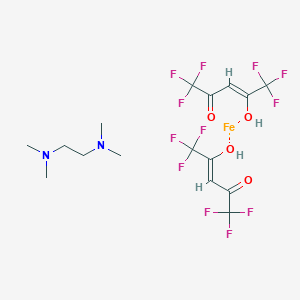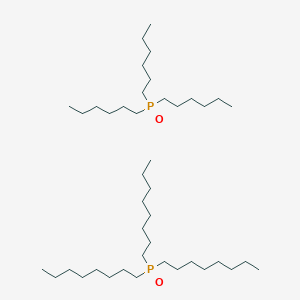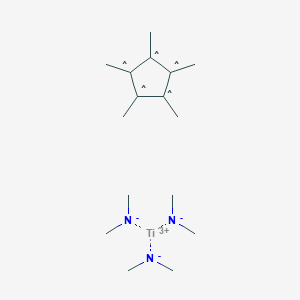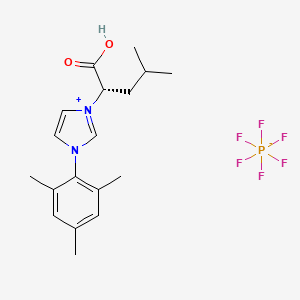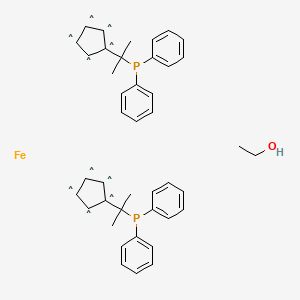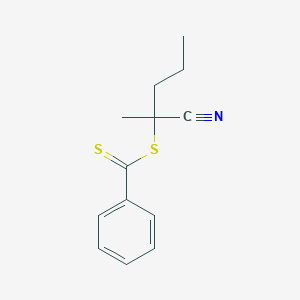
2-Cyano-2-pentylbenzodithiolate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Cyano-2-pentylbenzodithiolate is a chemical compound with the molecular formula C13H15NS2 and a molecular weight of 249.40 g/mol. It is known for its role as a selenol protecting reagent used in the synthesis of potential anticancer drugs. This compound assists in delivering pharmacologically active selenium, which contributes to cytotoxic effects on cancer cells.
作用机制
Target of Action
The primary target of 2-Cyano-2-pentylbenzodithiolate is succinate dehydrogenase (SDH) . SDH is a key enzyme that participates in both the tricarboxylic acid (TCA) cycle and the respiration chain . It plays a crucial role in regulating plant pathogenic fungi growth and reproduction .
Mode of Action
This compound interacts with its target, SDH, by inhibiting its activity . This inhibition disrupts the mitochondrial TCA cycle and respiration chain, leading to the death of the pathogenic fungi . The compound’s antifungal activities and affinities are stronger than carbendazim, a widely used fungicide .
Biochemical Pathways
The inhibition of SDH by this compound affects the TCA cycle and the respiration chain . The TCA cycle is a series of chemical reactions used by all aerobic organisms to generate energy. The disruption of this cycle and the respiration chain leads to energy depletion in the fungi, causing their death .
Result of Action
The result of this compound’s action is the effective control of plant pathogenic fungi . By inhibiting SDH, the compound disrupts crucial biochemical pathways in the fungi, leading to their death . This makes this compound a potential candidate for use as a fungicide .
准备方法
Industrial Production Methods: Industrial production methods for 2-Cyano-2-pentylbenzodithiolate are not well-documented. it is likely that large-scale synthesis would follow similar principles to laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness.
化学反应分析
Types of Reactions: 2-Cyano-2-pentylbenzodithiolate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to thiols or other reduced forms.
Substitution: It can participate in substitution reactions where the cyano or pentyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols.
科学研究应用
2-Cyano-2-pentylbenzodithiolate has several scientific research applications, including:
Chemistry: It is used as a selenol protecting reagent in organic synthesis.
Biology: The compound’s ability to deliver pharmacologically active selenium makes it valuable in biological research, particularly in studies related to cancer.
Medicine: Its role in the synthesis of potential anticancer drugs highlights its importance in medicinal chemistry.
相似化合物的比较
- 2-Cyanopentan-2-yl benzodithioate
- 1-cyano-1-methylbutyl benzenecarbodithioate
Comparison: 2-Cyano-2-pentylbenzodithiolate is unique in its ability to deliver pharmacologically active selenium, which is not a common feature among similar compounds. This uniqueness makes it particularly valuable in the synthesis of potential anticancer drugs.
属性
IUPAC Name |
2-cyanopentan-2-yl benzenecarbodithioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NS2/c1-3-9-13(2,10-14)16-12(15)11-7-5-4-6-8-11/h4-8H,3,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AACUPDVJEGBEST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(C#N)SC(=S)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
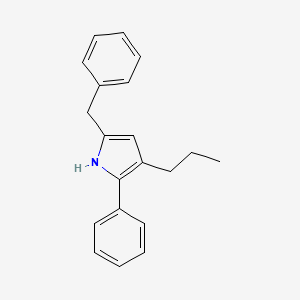
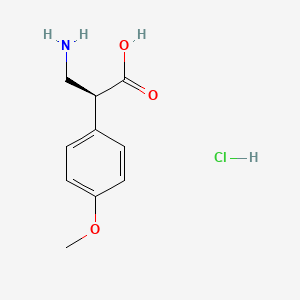
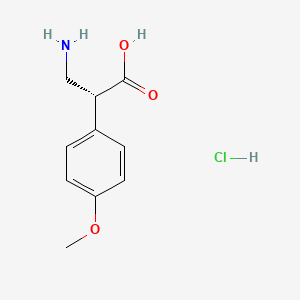
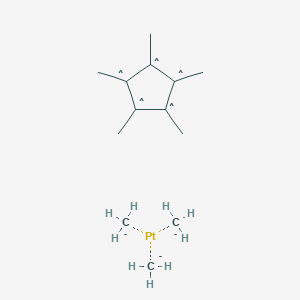
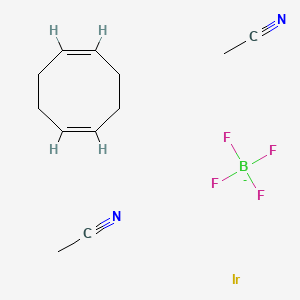
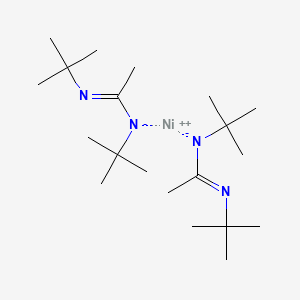
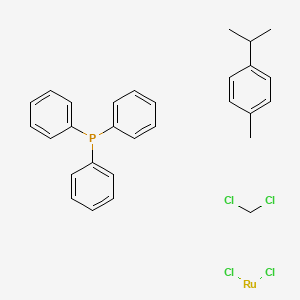
![Iron(III) 1,3,5-benzenetricarboxylate hydrate, porous (F-free MIL-100(Fe), KRICT F100) [Iron trimesate]](/img/structure/B6309821.png)
![copper(1+);1,3,5,7-tetrazatricyclo[3.3.1.13,7]decane;pentacyanide](/img/structure/B6309827.png)
